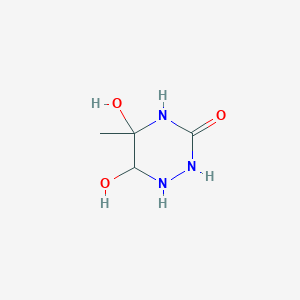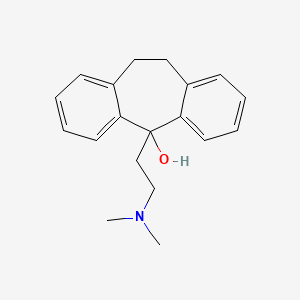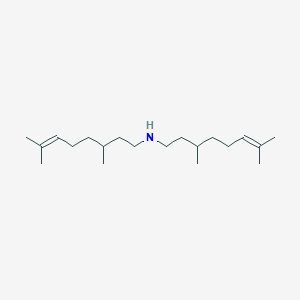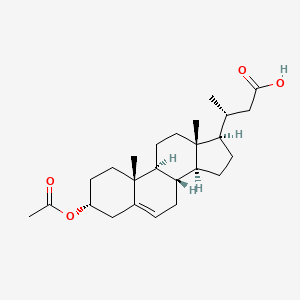
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 5-methyl-1,2,4-triazine-3,6-dione with hydroxylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one has diverse applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups and the triazine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, alter metabolic processes, and impact cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
3-Amino-5,6-dimethyl-1,2,4-triazine:
Uniqueness
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one is unique due to the presence of both hydroxyl groups and a methyl group on the triazine ring. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
Propiedades
Número CAS |
25479-85-0 |
|---|---|
Fórmula molecular |
C4H9N3O3 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
5,6-dihydroxy-5-methyl-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C4H9N3O3/c1-4(10)2(8)6-7-3(9)5-4/h2,6,8,10H,1H3,(H2,5,7,9) |
Clave InChI |
OOJDHILMLKGTSI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NNC(=O)N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)





![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)







